MOCVD Film Orientation Control: Mg(TMHD)₂ vs Mg(acac)₂ on Si(100) and c‑Plane Sapphire
In the only published direct head‑to‑head comparison of these two precursors under identical MOCVD conditions, Boo et al. deposited MgO thin films on Si(100) and c‑plane sapphire using Mg(tmhd)₂ and Mg(acac)₂ as single‑source precursors with O₂ carrier gas. Mg(tmhd)₂ produced strongly [111]‑oriented polycrystalline MgO films on both substrates at 500–600 °C, whereas Mg(acac)₂ yielded films with dominant [110] and [100] orientations rather than [111] at comparable deposition temperatures [1]. This difference in crystallographic texture is not substrate‑mediated; it is an intrinsic consequence of the precursor decomposition chemistry and the resulting surface mobility of Mg‑bearing species during film nucleation.
| Evidence Dimension | Preferred crystallographic orientation of as‑deposited MgO thin films |
|---|---|
| Target Compound Data | [111] highly oriented on Si(100) at 600 °C and on c‑plane sapphire at 500 °C |
| Comparator Or Baseline | Mg(acac)₂: [110] and [100] dominant orientation on c‑plane sapphire above 500 °C; [111] orientation suppressed |
| Quantified Difference | Qualitatively distinct growth textures: pure [111] vs mixed [110]/[100]. The difference is a binary selection criterion in epitaxial buffer layer applications. |
| Conditions | MOCVD, substrate temperature 500–600 °C, O₂ carrier gas, Si(100) and c‑plane sapphire substrates |
Why This Matters
For epitaxial integration, the [111]‑oriented MgO serves as a lattice‑matched template for subsequent growth of cubic oxides and nitrides; a precursor that yields an unintended orientation is non‑substitutable.
- [1] J. H. Boo, S. B. Lee, K. S. Yu, W. Koh, Y. Kim, 'Growth of magnesium oxide thin films using single molecular precursors by metal–organic chemical vapor deposition,' Thin Solid Films, 1999, 341(1), 63–67. DOI: 10.1016/S0040-6090(98)01524-7. View Source
